molecular formula C14H12O2S B2482790 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one CAS No. 69837-02-1

1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one

Cat. No. B2482790
CAS RN: 69837-02-1
M. Wt: 244.31
InChI Key: UGTXYTPJTDWEBQ-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one involves regiospecific reactions with bifunctional heteronucleophiles, leading to efficient synthesis of heterocycles with masked or unmasked aldehyde functionality. For example, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one can be transformed into various five and six-membered heterocycles through cyclocondensation, demonstrating the compound's versatility as a synthon (Mahata et al., 2003).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has been determined, revealing a dimeric nature and crystallizing in the triclinic class. This information provides insights into the molecular arrangement and potential interactions within the crystal lattice, which are crucial for understanding the compound's properties and reactivity (Thippeswamy et al., 2011).

Chemical Reactions and Properties

The title compound and its derivatives participate in various chemical reactions, leading to the formation of novel organic structures. For instance, the reaction with methylene iodide and Zn-Cu couple under Simmons-Smith conditions produces substituted thiophenes, demonstrating its utility in synthesizing sulfur-containing heterocycles (Mahata et al., 2003).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, are influenced by the compound's molecular structure. The dimeric nature and specific crystal packing patterns can affect these properties, as seen in related compounds (Thippeswamy et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, such as reactivity towards nucleophiles, electrophiles, and radicals, are crucial for its applications in synthesis. These properties are derived from the functional groups present in the molecule and the electronic distribution within the molecular framework. Studies on similar compounds offer insights into potential reactivity and mechanisms of reactions (Mahata et al., 2003).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : A study by Mahesha et al. (2021) describes the use of a compound related to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one in the synthesis of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. This process involves a cyclocondensation reaction, highlighting its utility in creating novel organic compounds.

  • Analysis under Pressure : Bąkowicz et al. (2015) investigated the structures of chalcone analogs, including 1-(4-Methylphenyl)-3-(2-thienyl)prop-2-en-1-one, under different pressure conditions to understand their photochemical properties and molecular packing Bąkowicz et al. (2015).

Biological Properties

  • Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested 2'-aminochalcone derivatives, including a compound similar to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, for their antioxidant activities. These compounds were characterized using various spectroscopic methods, showing the potential of such molecules in biological applications Sulpizio et al. (2016).

Optoelectronic and Photophysical Properties

  • Charge Transfer and Fluorescence : Zhao et al. (2017) studied the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, demonstrating significant red-shifts in fluorescence. This implies potential applications in optoelectronics Zhao et al. (2017).

  • Organic Solar Cell Material : Anizaim et al. (2020) synthesized ferrocenyl-chalcones, including derivatives of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, for use in dye-sensitized solar cells. This research highlights its potential in renewable energy technologies Anizaim et al. (2020).

  • Nonlinear Optical Properties : Mathew et al. (2019) explored the nonlinear optical properties of novel chalcone derivatives, including methoxy and ethoxy derivatives, using theoretical and experimental approaches. This could have implications for the development of new materials for optical technologies Mathew et al. (2019).

  • Semiconducting Properties : Irfan et al. (2017) conducted an in-depth study on chalcone derivatives, including those with methoxy groups, to understand their charge transport and nonlinear optical responses. Such materials are promising for semiconductor applications Irfan et al. (2017).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies like those conducted by Thippeswamy et al. (2011) focus on the crystal structure of compounds similar to 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, providing insights into molecular geometry and intermolecular interactions Thippeswamy et al. (2011).

  • Hirshfeld Surface Analysis : Gomes et al. (2020) performed a detailed structural analysis on chalcone derivatives, offering an understanding of intermolecular contacts and crystal packing, which is vital for the design of new materials Gomes et al. (2020).

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTXYTPJTDWEBQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one

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